4-Bromothiophenol
Overview
Description
4-Bromothiophenol is an organic compound with the chemical formula C6H5BrS p-bromothiophenol or 1-bromo-4-mercaptobenzene . This compound forms colorless crystals and is characterized by its bromine and thiol functional groups . It has a molecular weight of 189.07 g/mol and a melting point of 72-74°C .
Mechanism of Action
Target of Action
4-Bromothiophenol is an organic compound with the formula BrC6H4SH
Mode of Action
For instance, it reacts with acetylacetone in the presence of cesium carbonate to give 3-(4-bromophenylthio)pentane-2,4-dione . It also reacts with silver nitrate to produce silver 4-bromothiophenolate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromothiophenol can be synthesized through several methods:
Reduction of 4-bromo-benzenesulfonyl chloride: This method involves the reduction of 4-bromo-benzenesulfonyl chloride using red phosphorus and iodine in an acidic solution.
Hydrogenation of 4,4’-dibromodiphenyl disulfide: This process involves the hydrogenation of 4,4’-dibromodiphenyl disulfide to produce this compound.
Industrial Production Methods: While specific industrial production methods are not detailed, the above synthetic routes can be scaled up for industrial applications, ensuring the availability of this compound for various uses.
Chemical Reactions Analysis
4-Bromothiophenol undergoes several types of chemical reactions:
Substitution Reactions: It reacts with acetylacetone in the presence of cesium carbonate to form 3-(4-bromophenylthio)pentane-2,4-dione.
Formation of Silver 4-bromothiophenolate: Like other thiols, it reacts with silver nitrate to produce silver 4-bromothiophenolate.
Suzuki-Miyaura Reaction: On palladium nanoparticles, this compound can undergo the Suzuki-Miyaura reaction.
Common Reagents and Conditions:
Cesium carbonate: for substitution reactions.
Silver nitrate: for the formation of silver 4-bromothiophenolate.
Palladium nanoparticles: for the Suzuki-Miyaura reaction.
Major Products Formed:
- 3-(4-bromophenylthio)pentane-2,4-dione
- Silver 4-bromothiophenolate
Scientific Research Applications
4-Bromothiophenol has diverse applications in scientific research:
- Chemistry: It is used as a reagent in the synthesis of various organic compounds, including indolyl-3-ethanone-α-thioethers, which exhibit anti-malarial activity .
- Biology and Medicine: The compound is utilized in the development of non-toxic antimalarial agents that show no toxicity to HeLa cell lines .
- Industry: It is employed in the preparation of composite photocatalysts, such as 4-Br/Bi2O3, which exhibit excellent visible-light photocatalytic activity .
Comparison with Similar Compounds
4-Bromothiophenol can be compared with other similar compounds, such as:
- 4-Chlorothiophenol
- 4-Fluorothiophenol
- 4-Methylbenzenethiol
- 4-Cyanophenol
- 4-Methoxythiophenol
Uniqueness: this compound is unique due to its bromine and thiol functional groups, which confer specific reactivity and applications in various fields, including photocatalysis and antimalarial research .
Properties
IUPAC Name |
4-bromobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrS/c7-5-1-3-6(8)4-2-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBCOQFMQSTCQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059340 | |
Record name | Benzenethiol, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106-53-6 | |
Record name | 4-Bromothiophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromothiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromothiophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenethiol, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenethiol, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMOTHIOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3WUO03X17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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